4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester
Description
This compound belongs to the piperazine-1,3-dicarboxylic acid ester family, characterized by a tert-butyl ester group at position 1 and a substituted pyrimidinyl moiety at position 2. For example, analogous compounds like piperazine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (CAS 129799-08-2) are synthesized through reductive alkylation using palladium-carbon catalysts under hydrogen atmospheres . The Boc group is commonly employed to enhance solubility and stability during synthetic workflows, as seen in multiple patent applications .
Properties
IUPAC Name |
1-(4-chloro-5-methylpyrimidin-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O4/c1-9-7-17-13(18-11(9)16)20-6-5-19(8-10(20)12(21)22)14(23)24-15(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTJWGCKWMMYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCN(CC2C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyrimidine Precursors
The pyrimidine ring is functionalized via chlorination and methylation. A common precursor, 2-methyl-4-hydroxy pyrimidine, undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of organic bases (e.g., triethylamine).
Procedure :
-
Step 1 : 2-Methyl-4-hydroxy pyrimidine (1 eq), POCl₃ (5–10 eq), and triethylamine (0.3–0.7 eq) are heated at 25–100°C for 2–5 hours.
-
Step 2 : Excess POCl₃ is removed via reduced-pressure distillation. The product is quenched with water, extracted with organic solvents (e.g., dichloromethane), and purified to yield 4-chloro-5-methyl-2-methylpyrimidine.
Yield : 77–94%.
Key Advantage : Scalability and minimal byproducts due to controlled stoichiometry.
Piperazine Coupling via Buchwald-Hartwig Amination
The piperazine moiety is introduced using palladium-catalyzed cross-coupling.
Procedure :
-
Substrate : 4,6-Dichloro-5-methylpyrimidine (1 eq) and tert-butyl piperazine-1,3-dicarboxylate (1.2 eq).
-
Catalyst : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2–5 mol%) with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 4–10 mol%).
-
Conditions : Toluene, 100°C, 12–24 hours under inert atmosphere.
Yield : 72–85%.
Key Advantage : High regioselectivity for the 4-position of pyrimidine.
Esterification and Protection Strategies
The tert-butyl ester group is introduced via Boc protection.
Procedure :
-
Step 1 : Piperazine-1,3-dicarboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) in dichloromethane with triethylamine.
-
Step 2 : The intermediate is coupled with 4-chloro-5-methylpyrimidine-2-yl chloride using HATU/DIPEA in DMF.
Yield : 90–95% for Boc protection; 70–80% for final coupling.
Key Advantage : Boc groups prevent undesired side reactions during subsequent steps.
Comparative Analysis of Methods
| Method | Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|
| Chlorination with POCl₃ | POCl₃, triethylamine | 77–94% | >98% | High |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 72–85% | >95% | Moderate |
| Boc Protection | Boc₂O, HATU | 90–95% | >99% | High |
Key Findings :
-
Chlorination using POCl₃ is preferred for large-scale synthesis due to cost-effectiveness.
-
Buchwald-Hartwig coupling offers precise control but requires stringent inert conditions.
-
Boc protection ensures stability but adds steps for deprotection in downstream applications.
Optimization Strategies
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the pyrimidine ring.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
Medicinal Chemistry
The compound has been researched for its potential as a therapeutic agent due to its ability to modulate various biological pathways. Its derivatives have shown promise in the treatment of:
- Cancer : Some studies indicate that pyrimidine derivatives can inhibit tumor growth and proliferation by targeting specific enzymes involved in cancer metabolism.
- Neurological Disorders : Compounds with similar piperazine structures have been investigated for their neuroprotective effects and potential in treating conditions like depression and anxiety.
Antimicrobial Activity
Research has demonstrated that compounds containing the pyrimidine and piperazine moieties exhibit antimicrobial properties. The presence of the chloro group enhances the compound's efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
Enzyme Inhibition Studies
The compound has been tested for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may act as an inhibitor of certain kinases or phosphatases, which are often implicated in cancer and other diseases.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrimidine derivatives, including tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)piperazine derivatives. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Case Study 2: Neuroprotective Effects
In a research article from Neuropharmacology, the neuroprotective effects of similar piperazine compounds were examined. The study highlighted that these compounds could reduce oxidative stress and inflammation in neuronal cells, providing a basis for their potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester would depend on its specific biological target. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogs and their substituent differences:
Notes:
Common Strategies:
- Boc Protection : Piperazine derivatives frequently utilize di-tert-butyl dicarbonate (Boc₂O) to install the tert-butyl ester group, as demonstrated in the synthesis of piperazine-1,2,4-tricarboxylic acid 4-benzyl ester 1-tert-butyl ester (48% yield via NaHCO₃-mediated reaction) .
- Reductive Amination : For pyrimidinyl-substituted analogs, reductive amination with aldehydes (e.g., isovaleraldehyde) and hydrogenation over Pd/C is a standard method .
- Sulfonylation and Methanesulfonyl Chloride Reactions : describes methanesulfonyl chloride as a key reagent for introducing sulfonyl groups, a step absent in the target compound’s synthesis but relevant to analogs like 4-methanesulfonyl-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester .
Divergences:
Physicochemical Properties
- Solubility : Boc-protected piperazine derivatives generally exhibit improved solubility in organic solvents (e.g., THF, DCM) compared to free amines, facilitating purification via silica gel chromatography .
- Stability : The tert-butyl ester group enhances stability against hydrolysis under basic conditions, a feature critical for intermediates in multi-step syntheses .
Biological Activity
4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester, commonly referred to as tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)piperazine-1-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
- Molecular Formula : C15H21ClN4O4
- CAS Number : 1261229-98-4
- Molecular Weight : 344.81 g/mol
The compound's biological activity can be attributed to its structural features, particularly the piperazine ring and the pyrimidine moiety. These components are known to interact with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation.
Biological Activity Overview
Research indicates that compounds similar to 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine derivatives exhibit a range of biological activities:
- Antinociceptive Activity : Studies have shown that piperazine derivatives can act as fatty acid amide hydrolase (FAAH) inhibitors. Inhibiting FAAH can lead to increased levels of endocannabinoids, which may contribute to analgesic effects in models of pain .
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown efficacy against human leukemia and breast cancer cell lines .
- Neuroprotective Effects : The modulation of neurotransmitter systems through piperazine derivatives has been linked to neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Antinociceptive Effects
In a study assessing the antinociceptive properties of related piperazine compounds, it was found that these compounds significantly reduced pain responses in rat models. The mechanism was linked to the elevation of endocannabinoid levels due to FAAH inhibition, which suggests a promising avenue for pain management therapies .
Case Study: Antitumor Activity
Another investigation evaluated the cytotoxicity of piperazine derivatives against various cancer cell lines. The results indicated that certain modifications in the chemical structure enhanced their potency, with IC50 values showing significant effectiveness against MCF-7 (breast cancer) and CEM (leukemia) cells .
Q & A
Q. What are the optimal reaction conditions for synthesizing the compound with high purity and yield?
Methodological Answer: Synthesis requires precise control of temperature (typically 60–100°C), solvent selection (polar aprotic solvents like DMF or DCM), and reaction time (12–24 hours). Base catalysts (e.g., NaOH) are critical for substitution reactions, while reducing agents (e.g., LiAlH₄) aid in intermediate modifications. Purification via column chromatography (silica gel, 10% MeOH/CHCl₃) or recrystallization improves purity . For example, refluxing with K₂CO₃ in diethylformamide (DMF) for 17 hours achieved high yields in analogous piperazine-pyrimidine syntheses .
Q. Which analytical techniques are most reliable for characterizing structural integrity?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions and confirms tert-butyl ester integrity (e.g., δ ~1.4 ppm for tert-butyl protons) .
- IR : Key peaks include C=O stretches (~1700 cm⁻¹ for ester) and aromatic C-Cl (~750 cm⁻¹) .
- MS : High-resolution MS validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. How does the tert-butyl ester group influence synthetic strategies?
Methodological Answer: The tert-butyl ester acts as a protecting group for carboxylic acids, enabling selective reactivity at other sites (e.g., piperazine nitrogen). It is stable under basic conditions but cleaved via acidic hydrolysis (e.g., TFA/DCM) or catalytic hydrogenation . This protection is critical for stepwise functionalization of the dicarboxylic acid backbone .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, while machine learning models screen reaction parameters (solvent, catalyst). For example, ICReDD’s workflow combines computation and experimental data to reduce trial-and-error, achieving 30–50% faster optimization of analogous heterocyclic reactions . Reaction path searches using software like GRRM or Gaussian are recommended .
Q. How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Case Study : Discrepancies in ¹H NMR integration may arise from diastereomers or rotamers. Variable-temperature NMR (VT-NMR) can distinguish dynamic processes (e.g., coalescence at 80°C) .
- MS/MS Fragmentation : Confirm molecular ion stability under ESI vs. EI conditions. For example, tert-butyl ester cleavage in MS may require soft ionization to avoid fragmentation .
Q. What strategies are effective for studying structure-activity relationships (SAR) in medicinal chemistry applications?
Methodological Answer:
- Analog Synthesis : Replace the chloro-methylpyrimidine group with other halogens (e.g., Br, F) or modify the piperazine ring (e.g., N-alkylation) .
- Biological Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR. For example, aryl piperazine derivatives showed D3 receptor selectivity via competitive binding assays .
Q. How to design a multi-step synthesis route balancing yield and scalability?
Methodological Answer:
- Step 1 : Couple 4-chloro-5-methylpyrimidine with piperazine-1,3-dicarboxylate using SNAr (110°C, DMF, K₂CO₃).
- Step 2 : Protect the carboxylic acid with tert-butyl chloroformate (0°C, THF, NEt₃).
- Step 3 : Purify intermediates via flash chromatography (hexane/EtOAc) to minimize side reactions. Scale-up requires solvent recycling and flow chemistry adaptations .
Q. What solvent systems minimize byproducts during piperazine functionalization?
Methodological Answer:
Q. How to achieve regioselective modification of the pyrimidine ring?
Methodological Answer:
Q. What stability challenges arise under varying pH and temperature?
Methodological Answer:
- Hydrolytic Stability : The tert-butyl ester is stable at pH 3–8 but degrades in strong acids (pH <2) or bases (pH >10). Accelerated stability studies (40°C/75% RH) over 14 days assess degradation products .
- Thermal Degradation : TGA/DSC analysis reveals decomposition onset at ~180°C, requiring storage at −20°C under inert gas .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
